3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine
Description
3,5,7-Trimethyl-pyrido[3,4-e][1,2,4]triazine is a fused heterocyclic compound featuring a pyridine ring fused with a 1,2,4-triazine moiety. The methyl substituents at positions 3, 5, and 7 enhance its steric and electronic properties, making it a structurally distinct molecule within the pyridotriazine family. Pyridotriazines are notable for their diverse pharmacological activities, including antifungal, anticancer, and antiviral properties . The synthesis of such compounds typically involves cyclocondensation reactions between diaminopyridines and electrophilic reagents, as demonstrated in recent protocols for spiroindenopyridotriazine derivatives .
Properties
CAS No. |
121845-77-0 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,5,7-trimethylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-5-4-8-9(6(2)10-5)11-7(3)12-13-8/h4H,1-3H3 |
InChI Key |
KXWNZAPDGLNRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of protein kinases or modulation of signaling pathways critical for cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridotriazine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of 3,5,7-trimethyl-pyrido[3,4-e][1,2,4]triazine with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyridotriazine Derivatives
Key Findings
Substituent Effects on Bioactivity :
- The 3,5,7-trimethyl derivative exhibits broad-spectrum antifungal activity, likely due to its balanced lipophilicity and membrane permeability . In contrast, fluorophenyl-substituted analogs (e.g., 3-(4-fluorophenyl)) show higher potency against Candida species but reduced solubility .
- The trifluoromethylphenyl variant (C₁₃H₇F₃N₄) demonstrates enhanced metabolic stability, attributed to the electron-withdrawing CF₃ group, which may improve pharmacokinetic profiles in antiviral applications .
Synthetic Accessibility: Methyl-substituted pyridotriazines (e.g., 3,5,7-trimethyl) are synthesized via regioselective cyclocondensation of 1,6-diaminopyridines with dicarbonyl reagents under mild conditions . Fluorinated derivatives require additional steps, such as Suzuki coupling or Ruppert reactions, increasing synthetic complexity .
Physicochemical Properties :
- The 3,5,7-trimethyl derivative’s lipophilicity (logP ≈ 2.1) facilitates blood-brain barrier penetration, a trait absent in polar analogs like 5,7-dimethyl-3-(pyridin-4-yl) (PSA = 51.56 Ų) .
- Fluorinated derivatives exhibit higher melting points (>250°C) due to strong intermolecular halogen bonding, complicating formulation processes .
Pharmacological Specificity: While 3,5,7-trimethyl-pyridotriazine shows moderate antifungal activity (MIC: 25 µg/mL), its 4-fluorophenyl analog achieves lower MIC values (12 µg/mL) against Aspergillus fumigatus . Spiroindenopyridotriazine derivatives, synthesized via Diversity-Oriented Synthesis (DOS), exhibit superior anticancer activity (IC₅₀: 8 µM vs. HeLa cells) compared to simpler methylated analogs .
Biological Activity
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound notable for its fused ring structure that includes both pyridine and triazine components. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 3,5,7-trimethyl-pyrido(3,4-e)(1,2,4)triazine is with a molecular weight of approximately 189.217 g/mol. The compound features three methyl groups located at the 3rd, 5th, and 7th positions of the pyridine ring. These structural characteristics contribute to its unique chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.217 g/mol |
| Density | 1.282 g/cm³ |
| Boiling Point | 423.8 °C |
| Flash Point | 239.7 °C |
Biological Activities
Research indicates that compounds containing triazine and pyridine rings exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of 3,5,7-trimethyl-pyrido(3,4-e)(1,2,4)triazine.
Antimicrobial Activity
Studies have shown that derivatives of pyrido[3,4-e]-1,2,4-triazines possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds in this class have demonstrated MIC values as low as ≤ 16 μg/mL against various fungal strains including Candida, Aspergillus, Mucor, and Trichophyton species .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Cycle Arrest : Some studies indicate that derivatives can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization . For example:
- Mechanism of Action : Docking studies suggest that these compounds may interact with the colchicine binding site on tubulin .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrido[3,4-e]-1,2,4-triazines:
- Inhibition of TNF-α Release : Compounds have been shown to significantly inhibit lipopolysaccharide (LPS)-induced TNF-α release in cellular models .
Case Studies
Several case studies have provided insights into the biological activities of related compounds:
- Study on Antifungal Activity : A series of pyrido[3,4-e]-1,2,4-triazines were tested for antifungal activity with promising results against several pathogenic fungi .
- Anticancer Research : Derivatives were evaluated for their ability to inhibit cancer cell proliferation with some showing significant effectiveness in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
